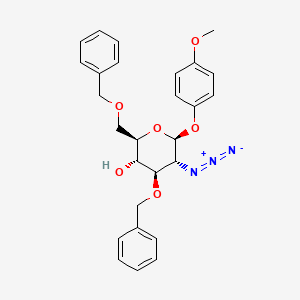
4-Methoxyphenyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Methoxyphenyl 2-Azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside” is a chemical compound with the molecular formula C27H29N3O6 . It has a molecular weight of 491.544 g/mol . The IUPAC name for this compound is (2R,3S,4R,5R,6S)-5-azido-6-(4-methoxyphenoxy)-4-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-ol .
Synthesis Analysis
2-Azido-2-deoxy building blocks are popular synthons in synthetic carbohydrate chemistry because the azido group shows high stability against various reaction conditions and can be conveniently converted into a free amino group by simple reduction .Molecular Structure Analysis
The InChI Key for this compound is ZTAXYCGZXSYIMV-RFNQJFSXSA-N . The SMILES representation is COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)N=[N+]=[N-] .Chemical Reactions Analysis
The azido group in the compound shows high stability against various reaction conditions and can be conveniently converted into a free amino group by simple reduction .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius .Scientific Research Applications
Synthesis of Complex Oligosaccharides
This chemical has been instrumental in synthesizing complex oligosaccharides that mimic structures found in bacterial cell walls, human milk, and blood-group substances. For example, Durette and Meitzner (1981) describe its use in creating a versatile intermediate for synthesizing oligosaccharides containing highly branched 2-acetamido-2-deoxy-D-glucosyl residues, indicating its importance in the synthesis of biomimetic compounds (Durette & Meitzner, 1981).
Antibiotic Activity
Lockhoff et al. (1983) synthesized an aminodisaccharide glycoside with structural resemblance to neamine, showing antibiotic activity against certain gram-negative bacteria. This underscores the compound's potential in developing novel antibiotic agents by exploiting its ability to form glycosidic bonds that mimic natural antibiotic structures (Lockhoff et al., 1983).
Glycosphingolipid Synthesis
The compound has been used in the synthesis of glycosphingolipids, which are essential components of cell membranes and play roles in cell-cell recognition and signal transduction. Toepfer and Schmidt (1990) demonstrated its utility in creating glycosphingolipids through the synthesis of muramic acid derivatives, indicating its applicability in studying cell membrane biochemistry and the development of glycosphingolipid-based therapeutics (Toepfer & Schmidt, 1990).
Development of Glycosides
This chemical also serves as a building block in the development of various glycosides, which have applications ranging from pharmaceuticals to functional foods. For instance, its role in synthesizing hyaluronic acid-related compounds, as described by Slaghek et al. (1994), highlights its importance in creating substances that can mimic or interfere with biological processes involving hyaluronic acid, a critical component of the extracellular matrix (Slaghek et al., 1994).
Future Directions
Properties
IUPAC Name |
(2R,3S,4R,5R,6S)-5-azido-6-(4-methoxyphenoxy)-4-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O6/c1-32-21-12-14-22(15-13-21)35-27-24(29-30-28)26(34-17-20-10-6-3-7-11-20)25(31)23(36-27)18-33-16-19-8-4-2-5-9-19/h2-15,23-27,31H,16-18H2,1H3/t23-,24-,25-,26-,27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAXYCGZXSYIMV-RFNQJFSXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693738 |
Source


|
| Record name | 4-Methoxyphenyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272755-25-5 |
Source


|
| Record name | 4-Methoxyphenyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
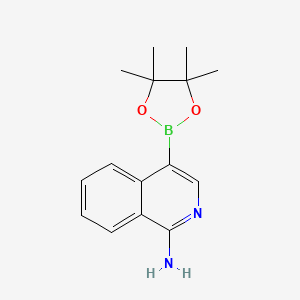


![4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B582399.png)
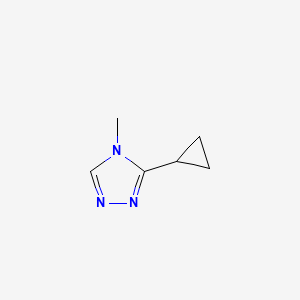


![Tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B582404.png)
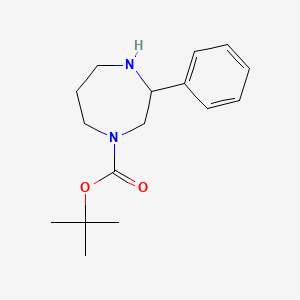

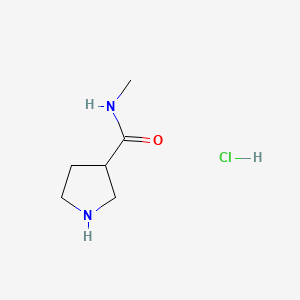
![Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B582411.png)

![Benzyl 2,4-dichloro-8,9-dihydro-5H-pyrimido[4,5-D]azepine-7(6H)-carboxylate](/img/structure/B582413.png)
